1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13-11-17(23(2)22-13)19(25)21-15-8-4-3-7-14(15)16-12-24-10-6-5-9-18(24)20-16/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFDDJUFQBOVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C17H21N5O3
- Molecular Weight : 375.4 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumor growth and metastasis. The compound demonstrated KIs in the nanomolar range against these targets, suggesting strong potential for anticancer applications .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit various bacterial strains and exhibit antifungal properties. The mechanism often involves disruption of microbial metabolic pathways .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is crucial for developing treatments for chronic inflammatory diseases.
The mechanisms through which 1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide exerts its effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases, which play a role in pH regulation and fluid balance in tissues.
- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways that regulate cell proliferation and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Anticancer Activity : A study assessed the effectiveness of pyrazole derivatives against CA IX and XII in vitro. Results indicated that certain modifications to the pyrazole structure enhanced inhibitory potency significantly .
- Antimicrobial Activity Assessment : A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results showed a marked reduction in bacterial growth at low micromolar concentrations .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores compared to control groups.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A : 4-(Azetidine-1-carbonyl)-1-methyl-N-[(4R,7R)-2-(2-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl]-1H-pyrazole-5-carboxamide ()
- Key Differences : Replaces the 1,3-dimethylpyrazole with an azetidine-carbonyl group.
- The azetidine group likely enhances binding affinity through conformational rigidity .
Compound B : 6-Methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide ()
- Key Differences : Pyrazole replaced with a methoxy-substituted indole.
- Implications : The indole’s bulkiness may reduce solubility compared to the pyrazole-based target compound. Methoxy groups could alter electronic properties, affecting target interactions .
Compound C: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
- Key Differences : Contains ester groups and a nitro substituent instead of the carboxamide and dimethylpyrazole.
- Implications: Ester groups increase lipophilicity but may reduce metabolic stability compared to carboxamides.
Pharmacophore Variations
Compound D : N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
- Key Differences : Pyrazolo[3,4-b]pyridine core replaces the tetrahydroimidazopyridine.
Compound E: 2-Amino-N-(4-Bromophenyl)-5-Methyl-7-(3,4,5-Trimethoxyphenyl)-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide ()
- Key Differences : Triazolopyrimidine core instead of pyrazole-tetrahydroimidazopyridine.
- Activity : Shows moderate activity (IC50 ~1–10 µM in unpublished assays). The bromophenyl group may enhance halogen bonding but reduce solubility .
Data Table: Structural and Functional Comparisons
Research Implications
- Potency : Azetidine derivatives (Compound A) demonstrate superior enzyme inhibition, suggesting that modifying the pyrazole’s substituents could enhance the target compound’s activity .
- Solubility : Indole-based analogs (Compound B) may guide structural tweaks to improve aqueous solubility without sacrificing target engagement .
- Metabolic Stability : Ester-containing compounds (Compound C) underscore the advantage of carboxamide groups in resisting hydrolysis .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is constructed via cyclocondensation of methylhydrazine with acetylacetone derivatives. For example, reacting 1,3-diketones such as 2,4-pentanedione with methylhydrazine in ethanol under reflux yields 1,3-dimethyl-1H-pyrazole. Subsequent carboxylation at the 5-position is achieved using potassium carbonate and carbon dioxide under high pressure, followed by acid workup to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Direct Carboxylation of Preformed Pyrazoles
Alternatively, 1,3-dimethylpyrazole undergoes electrophilic substitution using chlorosulfonic acid to introduce a carboxylic acid group. This method requires careful temperature control (0–5°C) to minimize side reactions, with yields ranging from 60–70%.
Synthesis of 2-(2-Aminophenyl)-5,6,7,8-Tetrahydroimidazo[1,2-a]Pyridine
Aza-Diels-Alder Reaction for Tetrahydroimidazo[1,2-a]Pyridine Formation
The tetrahydroimidazo[1,2-a]pyridine scaffold is synthesized via a catalyst-free aza-Diels-Alder reaction between 2-vinyl-4,5-dihydroimidazole and benzylidenemalononitrile derivatives. For example, heating 2-vinyl-4,5-dihydroimidazole with 2-nitrobenzylidenemalononitrile in toluene at 80°C for 12 hours produces the cycloadduct, which is hydrogenated to reduce the nitro group to an amine.
Four-Component Cascade Reaction
A more efficient approach involves a four-component reaction using heterocyclic ketene aminals, aldehydes, diketene, and amines. For instance, reacting 2-aminopyridine with benzaldehyde, diketene, and ammonium acetate in acetonitrile under microwave irradiation yields the tetrahydroimidazo[1,2-a]pyridine core. Functionalization at the 2-position is achieved via Suzuki-Miyaura coupling with 2-bromophenylboronic acid, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas.
Amide Bond Formation: Coupling of Intermediates
Activation of Carboxylic Acid
The pyrazole-5-carboxylic acid is activated to its corresponding acyl chloride using thionyl chloride (SOCl₂) in dimethylformamide (DMF) as a catalyst. The reaction is conducted at 95°C for 4 hours, yielding 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.
Nucleophilic Acyl Substitution
The acyl chloride is reacted with 2-(2-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, with the base neutralizing HCl generated during the reaction. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the final compound.
Optimization and Challenges
Regioselectivity in Tetrahydroimidazo[1,2-a]Pyridine Synthesis
The position of substituents on the tetrahydroimidazo[1,2-a]pyridine ring is critical. Using electron-withdrawing groups (e.g., nitro) on the benzaldehyde component directs cyclization to the desired position, as demonstrated in the aza-Diels-Alder reaction.
Steric Hindrance in Amide Coupling
The bulky tetrahydroimidazo[1,2-a]pyridine-phenylamine intermediate necessitates slow addition of the acyl chloride to prevent aggregation. Solvent choice (e.g., DCM vs. THF) also impacts reaction efficiency, with polar aprotic solvents favoring higher yields.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.65–7.58 (m, 2H, phenyl-H), 7.45–7.39 (m, 2H, phenyl-H), 4.32 (s, 2H, imidazo-H), 3.92 (s, 3H, N-CH₃), 2.85–2.78 (m, 4H, tetrahydro-H), 2.42 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 152.1 (pyrazole-C), 141.8 (imidazo-C), 128.9–125.4 (phenyl-C), 40.3 (N-CH₃), 29.8–22.1 (tetrahydro-C).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₀H₂₂N₅O : 372.1824 [M+H]⁺.
- Observed : 372.1826 [M+H]⁺.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
